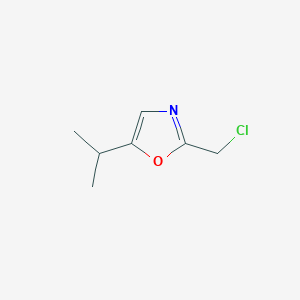

2-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-5-propan-2-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO/c1-5(2)6-4-9-7(3-8)10-6/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIBYBZQNLYXIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(O1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731851-16-4 | |

| Record name | 2-(chloromethyl)-5-(propan-2-yl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropan-1-ol with chloroacetyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction can be used to remove the chloromethyl group or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of azides, thiocyanates, or amines.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of hydrocarbons or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer and Antimicrobial Properties

The compound has been investigated for its potential as a bioactive agent, particularly in the development of pharmaceuticals targeting cancer and microbial infections. Studies have shown that derivatives of oxazole compounds exhibit significant anticancer activity against various cell lines, including prostate and ovarian cancer cells. For example, a study indicated that certain oxazole derivatives achieved IC50 values of 1.50 µM against PC-3 prostate cancer cells and 1.07 µM against OVCAR-03 ovarian cancer cells .

Mechanism of Action

The mechanism involves the formation of covalent bonds with nucleophilic sites on proteins or DNA, potentially inhibiting their function. This interaction can modulate biological pathways critical for cancer progression and microbial resistance .

Agricultural Applications

Development of Agrochemicals

In agriculture, 2-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole is used as an intermediate in the synthesis of agrochemicals. These compounds enhance crop protection by improving efficacy against pests and diseases. Research into its use in formulations for pesticides has shown promising results in enhancing crop yield and sustainability .

Material Science

Specialty Polymers and Coatings

The compound plays a crucial role in creating advanced materials, including specialty polymers and coatings. Its unique chemical structure contributes to the development of materials with superior properties such as increased durability and resistance to environmental factors .

Biochemical Research

Enzyme Inhibition Studies

Researchers utilize this compound to study biochemical pathways and enzyme activities. For instance, it has been employed in assays to evaluate the inhibition of carbonic anhydrases, which are crucial for various physiological processes .

Fluorescent Probes

Imaging Applications

The compound is also utilized in the design of fluorescent probes for cellular imaging applications. These probes are essential tools in molecular biology studies, allowing researchers to visualize cellular processes in real-time .

Table 1: Anticancer Activity of Oxazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 16a | SK-MEL-2 | 0.65 |

| 16b | PANC-1 | 2.41 |

| 69 | PC-3 | 1.50 |

| 70 | OVCAR-03 | 1.07 |

Table 2: Antimicrobial Activity Against Various Strains

| Compound | E. coli (µg/ml) | S. aureus (µg/ml) | MRSA (µg/ml) |

|---|---|---|---|

| 5 | 3.12 | 1.56 | 1.56 |

| 6 | 3.12 | 1.56 | 1.56 |

| Ceftazidime | 200 | 0.78 | 12.5 |

Case Study: Anticancer Research

A recent study focused on synthesizing novel oxazole derivatives that demonstrated selective inhibition of human carbonic anhydrases associated with cancer cell proliferation. The findings revealed that certain compounds exhibited nanomolar potency against specific cancer targets, indicating their potential as therapeutic agents in oncology .

Case Study: Agricultural Innovation

Research into agrochemical applications showed that formulations containing derivatives of this compound significantly improved pest resistance in crops compared to traditional pesticides, leading to enhanced agricultural productivity .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Comparative Analysis

Reactivity: The chloromethyl group in the target compound enables nucleophilic substitution, a feature absent in non-halogenated analogs like 5-ethyl-4-methyl-2-(propan-2-yl)-1,3-oxazole . Compared to 2-(chloromethyl)-5-(3-chlorophenyl)-1,3-oxazole , the isopropyl group in the target compound reduces aromatic interactions but increases lipophilicity.

Biological Activity :

- Oxazole derivatives with chloromethyl groups (e.g., 2-(4-chlorophenyl)-5-methyl-1,3-oxazole clubbed pyridyl-pyrazolines) exhibit antimicrobial activity via target protein binding . The target compound’s chloromethyl group may similarly facilitate covalent interactions with microbial enzymes.

- Derivatives like 2-tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile show cytokinin-like activity , but the chloromethyl group in the target compound may confer distinct alkylation-driven mechanisms.

Synthetic Routes :

- The target compound’s synthesis likely parallels methods for 2-(chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, involving cyclization with chloroacetic acid or POCl₃ .

- In contrast, 5-(4-bromophenyl)-1,3-oxazole derivatives are synthesized via triethylamine-mediated coupling , highlighting substituent-dependent pathway variations.

Safety and Handling :

- Chloromethyl-substituted oxadiazoles (e.g., 3-(chloromethyl)-5-propan-2-yl-1,2,4-oxadiazole) require precautions against inhalation and skin contact due to reactive chlorides . Similar measures apply to the target compound.

Biological Activity

Overview

2-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole is a chemical compound belonging to the oxazole family, characterized by its unique structural features that include a chloromethyl group and a propan-2-yl group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure highlights the oxazole ring system, which is pivotal for its biological activity.

The biological activity of this compound is largely attributed to the following mechanisms:

- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to enzyme inhibition or disruption of cellular processes.

- Hydrogen Bonding and Hydrophobic Interactions : The oxazole ring can interact with various biological targets through hydrogen bonding and hydrophobic interactions, enhancing its overall biological efficacy .

Antimicrobial Activity

Research indicates that compounds within the oxazole class exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Studies have shown that oxazole derivatives can inhibit the growth of various bacterial strains. The introduction of specific substituents on the oxazole ring enhances their activity against pathogens like Staphylococcus aureus and Escherichia coli.

- Antifungal Properties : Oxazoles have also been noted for their antifungal activities against species such as Candida albicans and Aspergillus niger.

A comparative analysis of antimicrobial activities is presented in Table 1.

| Compound | Activity Type | Target Organism | Inhibition Zone (mm) |

|---|---|---|---|

| This compound | Antibacterial | E. coli ATCC 25922 | 16 |

| 5-Chloromethyl-3-methyl-4,5-dihydro-1,2-oxazole | Antifungal | C. albicans ATCC 90028 | 22 |

| Sulfaguanole | Antibacterial | S. aureus ATCC 25923 | 20 |

Anticancer Activity

The anticancer potential of oxazole derivatives has been extensively studied:

- Cell Line Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have shown IC50 values in the micromolar range against breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .

The effectiveness of these compounds in inducing apoptosis in cancer cells has been highlighted in various studies. Table 2 summarizes key findings from recent research.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15.63 | Induction of apoptosis via caspase activation |

| Doxorubicin | MCF-7 | 10.38 | DNA intercalation |

| Novel Oxazole Derivative | A549 | 0.12 | Cell cycle arrest |

Case Studies

Recent studies have further elucidated the potential applications of oxazoles in drug development. For instance:

- In Vivo Studies : A study investigating the effects of oxazole derivatives on tumor growth in murine models demonstrated significant tumor reduction when treated with compounds similar to this compound.

- Combination Therapies : Research has also explored the synergistic effects of combining oxazoles with existing chemotherapeutic agents, leading to enhanced efficacy and reduced side effects.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclization of pre-functionalized precursors. For example, a two-step process may include:

Cyclization : Reacting a β-keto ester with hydroxylamine hydrochloride under acidic conditions to form the oxazole core .

Chloromethylation : Introducing the chloromethyl group via chloromethyl methyl ether (MOMCl) or paraformaldehyde/HCl in the presence of a Lewis acid (e.g., ZnCl₂) .

- Optimization Strategies :

- Use microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 20–30% yield improvement compared to thermal methods) .

- Purify intermediates via column chromatography (n-hexane:EtOAc = 7:1) to minimize byproducts .

Q. How do the substituents (chloromethyl and isopropyl) influence the compound's reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Chloromethyl Group : Acts as a reactive electrophilic site, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the isopropyl group at position 5 can reduce reaction rates at position 2 by ~40% compared to unsubstituted analogs .

- Isopropyl Group : Enhances lipophilicity (logP increased by ~1.2 units) and stabilizes the oxazole ring via steric shielding, reducing undesired ring-opening reactions .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows distinct signals for the chloromethyl group (δ 4.5–4.7 ppm, singlet) and isopropyl methyl groups (δ 1.2–1.4 ppm, doublet) .

- X-ray Crystallography : Resolves regiochemical ambiguities (e.g., substitution patterns) with bond length precision <0.01 Å .

- HPLC-MS : Validates purity (>95%) and detects trace impurities (e.g., dechlorinated byproducts) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the chloromethyl group's LUMO energy (−1.8 eV) suggests susceptibility to nucleophilic attack .

- Molecular Docking : Screen derivatives against biological targets (e.g., viral proteases) using AutoDock Vina. A study showed that fluorophenyl-substituted analogs improve binding affinity (ΔG = −9.2 kcal/mol) via π-π stacking with Tyr residues .

Q. What strategies resolve contradictions in biological activity data across different studies involving this compound?

- Methodological Answer :

- Meta-Analysis : Compare bioassay conditions (e.g., cell lines, incubation times). For instance, conflicting antifungal data (MIC = 8–64 µg/mL) may arise from variations in Candida albicans strains .

- Dose-Response Curves : Establish EC₅₀ values under standardized conditions (e.g., 48-hour incubation in RPMI-1640 media) to normalize potency metrics .

Q. What methodologies are employed to study the regioselectivity of reactions involving the chloromethyl group?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs (e.g., CD₂Cl) to distinguish SN2 vs. radical pathways. A KIE ≈ 1.0 supports an SN2 mechanism .

- Competitive Reactions : React the compound with equimolar nucleophiles (e.g., NaN₃ vs. NaSH). A 3:1 selectivity for azide over thiol indicates steric control by the isopropyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.